N,N-di(cyclobutyl)-2-[(3-methyl-1,2-oxazol-5-yl)methoxy]acetamide
Description
N,N-di(cyclobutyl)-2-[(3-methyl-1,2-oxazol-5-yl)methoxy]acetamide: is a synthetic organic compound characterized by its unique molecular structure, which includes cyclobutyl groups and an oxazole ring
Properties
IUPAC Name |
N,N-di(cyclobutyl)-2-[(3-methyl-1,2-oxazol-5-yl)methoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-11-8-14(20-16-11)9-19-10-15(18)17(12-4-2-5-12)13-6-3-7-13/h8,12-13H,2-7,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLNGLOYBHJRIQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)COCC(=O)N(C2CCC2)C3CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-di(cyclobutyl)-2-[(3-methyl-1,2-oxazol-5-yl)methoxy]acetamide typically involves multiple steps, starting with the preparation of the oxazole ring and subsequent attachment of the cyclobutyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: N,N-di(cyclobutyl)-2-[(3-methyl-1,2-oxazol-5-yl)methoxy]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, N,N-di(cyclobutyl)-2-[(3-methyl-1,2-oxazol-5-yl)methoxy]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its ability to modulate biological pathways makes it a candidate for drug discovery and development.
Medicine: In medicine, this compound is investigated for its therapeutic potential. Its unique structure may allow it to target specific receptors or enzymes, making it a promising candidate for the treatment of various diseases.
Industry: In industrial applications, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism of action of N,N-di(cyclobutyl)-2-[(3-methyl-1,2-oxazol-5-yl)methoxy]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
- N,N-di(cyclopropyl)-2-[(3-methyl-1,2-oxazol-5-yl)methoxy]acetamide
- N,N-di(cyclopentyl)-2-[(3-methyl-1,2-oxazol-5-yl)methoxy]acetamide
- N,N-di(cyclohexyl)-2-[(3-methyl-1,2-oxazol-5-yl)methoxy]acetamide
Uniqueness: N,N-di(cyclobutyl)-2-[(3-methyl-1,2-oxazol-5-yl)methoxy]acetamide is unique due to its cyclobutyl groups, which confer specific steric and electronic properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it distinct from similar compounds with different cycloalkyl groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
